Product packaging for [(2S,4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate(Cat. No.:CAS No. 78185-66-7)

[(2S,4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

Cat. No.: B601075
CAS No.: 78185-66-7
M. Wt: 384.4 g/mol
InChI Key: UKFSGKLSXCFJNM-ZCNNSNEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decitabine Impurity 6 is a chemical impurity and a fully characterized reference standard of the active pharmaceutical ingredient (API) Decitabine . Decitabine itself is an anticancer drug, specifically a nucleoside metabolic inhibitor, used for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) . This impurity standard is compliant with regulatory guidelines and is essential for ensuring the safety, quality, and efficacy of the pharmaceutical product during its synthesis and formulation . It is supplied with detailed analytical documentation and is intended for use in analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications . The standard serves to provide traceability against pharmacopeial standards such as those from the USP or EP, supporting activities like forced degradation studies, impurity identification, and genotoxicity screening . This product is strictly for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

78185-66-7

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

[(2S,4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

InChI

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)27-18-12-20(25-3)26-13-19(18)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20-/m0/s1

InChI Key

UKFSGKLSXCFJNM-ZCNNSNEGSA-N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate)

Origin of Product

United States

Mechanistic Pathways of Decitabine Impurity 6 Formation

Elucidation of Synthetic Byproduct Formation Routes

The synthesis of Decitabine (B1684300) is a multi-step process where the potential for impurity formation exists at various stages. nottingham.ac.uk

Impurity Generation from Starting Materials and Reagents

The quality of starting materials and reagents is paramount in controlling the impurity profile of the final drug substance. Impurities present in the initial building blocks can be carried through the synthetic route and may even participate in side reactions, leading to the formation of new impurities like Decitabine Impurity 6. For instance, the synthesis of Decitabine often involves the use of protected sugar moieties and a 5-azacytosine (B16484) precursor. google.com If these starting materials contain related-structure impurities, they can lead to the formation of corresponding Decitabine impurities. While specific details on how starting material impurities directly lead to Decitabine Impurity 6 are not extensively documented in the provided search results, it is a fundamental principle in process chemistry that the purity of starting materials directly impacts the purity of the final product. rroij.com

Side Reactions and Incomplete Reactions during Decitabine Synthesis

During the synthesis of Decitabine, several side reactions can occur, contributing to the formation of impurities. These can be influenced by various factors including the catalyst, solvent, temperature, and pressure.

Catalyst-Dependent Pathways

The synthesis of nucleoside analogues like Decitabine often employs catalysts to facilitate key bond-forming reactions. ijirmf.com For example, the coupling of the sugar and base moieties can be catalyzed. The nature of the catalyst can influence the reaction's selectivity and the profile of byproducts. While the search results mention the use of catalysts like potassium hydroxide (B78521) in alcohol solution for certain reactions in organic synthesis, specific details on how these catalysts directly influence the formation of Decitabine Impurity 6 are not explicitly provided. ijirmf.com However, it is known that catalysts can sometimes promote unwanted side reactions, such as epimerization or the formation of isomeric impurities. google.com

Solvent-Mediated Impurity Formation

The choice of solvent is critical in chemical synthesis, as it can influence reaction rates and impurity formation. google.com In the context of Decitabine synthesis, solvents such as methanol (B129727) (MeOH), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM) are used. google.com The solvent can mediate impurity formation by affecting the solubility of reactants and intermediates, and by participating in side reactions. For instance, aqueous solutions are known to be primary drivers of Decitabine degradation, leading to various impurities. smolecule.com While specific solvent-mediated pathways for the formation of Decitabine Impurity 6 during synthesis are not detailed, the use of protic solvents like methanol could potentially lead to the formation of related impurities. google.com

Temperature and Pressure Influence on Byproduct Generation

Reaction temperature and pressure are critical parameters that can significantly impact the formation of byproducts. Elevated temperatures can accelerate reaction rates, but they can also promote the formation of degradation products and other impurities. vulcanchem.com The synthesis of Decitabine involves steps that are carried out at specific temperatures, for example, refluxing in methanol. google.com Deviations from the optimal temperature range can lead to an increase in impurity levels. High temperatures can promote the degradation of Decitabine, which is known to be thermally labile. vulcanchem.com Similarly, while not explicitly detailed for Decitabine Impurity 6 formation during synthesis, pressure can influence reactions involving gaseous reagents or byproducts.

Excipient and Packaging Material Interactions in Impurity Formation

The interaction between decitabine and various excipients can significantly impact its stability and impurity profile. scirp.orgdrhothas.com Excipients can contain reactive functional groups or impurities that can directly interact with the active pharmaceutical ingredient, leading to degradation. scirp.orgdrhothas.com For instance, aldehyde impurities in excipients, often resulting from oxidation, can react with the drug substance. scirp.orgdrhothas.com

The presence of water in formulations is a major concern, and excipients can influence water activity. humanjournals.com Mannitol (B672), for example, can stabilize decitabine by reducing water activity, thereby slowing down hydrolytic degradation. vulcanchem.com In one study, a decitabine formulation with 2% w/v mannitol exhibited ≤0.1% impurity formation over 24 hours at 25°C in aqueous buffers (pH 4.5–6.5). vulcanchem.com

Packaging materials can also play a role in the stability of decitabine. A study on the stability of intravenous decitabine injections stored in polyethylene (B3416737) syringes showed that while the physical parameters remained unchanged over 24 hours, degradation byproducts appeared in the sample stored at 4°C after 7 hours, indicating a degradation pathway had been initiated. bmj.com

Stereochemical Considerations in Anomeric Impurity Formation (e.g., alpha-isomer)

The stereochemistry of decitabine is a critical aspect of its biological activity, with the β-anomer being the desired form. google.com However, under certain manufacturing conditions, the anomeric center (C1') can epimerize, leading to the formation of the undesired α-anomer. google.com This anomerization is a known degradation pathway for decitabine. google.com

The formation of an anomeric mixture of protected decitabine isomers has been observed even when anomerically-enriched starting materials are used. google.com The α-anomer of decitabine is considered a major impurity. veeprho.com The control of stereochemistry during the synthesis of 2-deoxy-ribose based nucleosides like decitabine is a significant challenge. google.com

The formation of the α-anomer can be influenced by reaction conditions. For example, in the synthesis of a related compound, the formation of the β-anomer was favored by low reaction temperatures. uab.cat The α-anomer of decitabine is routinely controlled as an impurity in the active substance. europa.eu

Advanced Analytical Methodologies for Decitabine Impurity 6 Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. daicelpharmastandards.com For Decitabine (B1684300) and its related compounds, which are typically polar and non-volatile, liquid chromatography is the most effective and widely used approach. daicelpharmastandards.comrjptonline.org These methods are designed to resolve the main Decitabine peak from a variety of structurally similar impurities that can arise during synthesis or degradation. daicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the principal technique for impurity profiling of Decitabine. rjptonline.org The development of a stability-indicating HPLC method is crucial to separate Decitabine from all potential process-related impurities and degradation products, thereby ensuring that the analytical method is specific and accurate. rjptonline.orgi-scholar.in Research has focused on creating methods capable of separating Decitabine from known impurities like its α-anomer, isomers, and other related substances. rjptonline.orgresearchgate.net

The selection and optimization of the mobile and stationary phases are critical for achieving adequate separation of Decitabine and its impurities.

Stationary Phase: Reverse-phase columns are the most common choice for this analysis. The Inertsil ODS 3V (250 × 4.6 mm, 5µm) column has been shown to provide effective resolution. rjptonline.orgi-scholar.in Other columns, such as the Luna® Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm), have also been utilized for separating similar nucleoside analogues from their impurities. nih.gov The choice of a robust stationary phase like C18 is fundamental for resolving the polar Decitabine from closely related impurities. rjptonline.org

Mobile Phase: A common approach involves using a buffered aqueous solution as mobile phase A and an organic solvent, typically acetonitrile (B52724), as mobile phase B. rjptonline.orgi-scholar.in One validated method employs an ammonium (B1175870) acetate (B1210297) buffer solution as mobile phase A and a mixture of water and acetonitrile (10:90 v/v) as mobile phase B. rjptonline.orgi-scholar.in Another approach for a similar compound used an ammonium phosphate (B84403) buffer (pH 3.85) with methanol (B129727). nih.gov Optimization often involves adjusting the buffer type, pH, and the organic solvent ratio to achieve the best separation between all relevant peaks. rjptonline.org

Due to the presence of multiple impurities with varying polarities, a gradient elution strategy is superior to isocratic elution for analyzing Decitabine. rjptonline.orgrjptonline.org A gradient program allows for the effective separation of early-eluting polar impurities and later-eluting non-polar impurities within a single analytical run.

A representative gradient program involves starting with a high percentage of the aqueous mobile phase (A) and gradually increasing the percentage of the organic mobile phase (B). rjptonline.orgnih.gov For instance, a method for a related nucleoside started with 98% mobile phase A and 2% mobile phase B, holding for 30 minutes, followed by a linear gradient to 5% B over 10 minutes, and then a steeper gradient to 80% B. nih.gov This systematic increase in solvent strength ensures that all compounds, including Decitabine Impurity 6, are eluted from the column with good peak shape and resolution. rjptonline.org

A developed analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. rjptonline.orgresearchgate.net

Specificity: The method must demonstrate that it can unequivocally assess the analyte in the presence of other components, including impurities and degradation products. This is confirmed by showing that peaks for impurities, like Impurity 6, are well-resolved from the Decitabine peak and other components. rjptonline.org

Linearity: The method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Decitabine impurities, linearity is often established over a range from the limit of quantitation (LOQ) to 150% of the specification limit. rjptonline.orgrjptonline.org

Accuracy: Accuracy is determined by recovery studies, where a known amount of impurity standard is spiked into the sample matrix. Recoveries for Decitabine impurities are typically expected to be within 90.0% to 110.0%. rjptonline.orgi-scholar.in

Precision: Precision is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) for replicate measurements should be low, generally not more than 10.0% for impurities. rjptonline.orgi-scholar.in

Detection (LOD) and Quantitation (LOQ) Limits: The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. rjptonline.org These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. rjptonline.org

Robustness and Ruggedness: Robustness is tested by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability during normal use. rjptonline.org Ruggedness assesses the reproducibility of the results under various conditions, such as using different analysts, instruments, or laboratories.

Table 1: Typical HPLC Method Validation Parameters for Decitabine Impurities
ParameterTypical Acceptance Criteria/ValueReference
SpecificityNo interference at the retention time of the impurity. Peak purity index > 0.999. rjptonline.org
Linearity (Correlation Coefficient, r²)> 0.999 researchgate.net
Accuracy (% Recovery)90.0% - 110.0% rjptonline.orgi-scholar.in
Precision (% RSD)≤ 10.0% rjptonline.orgi-scholar.in
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1 rjptonline.org
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:1 rjptonline.org
Robustness%RSD should be within acceptable limits after minor changes in method parameters. rjptonline.org

Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve significantly higher efficiency, resolution, and speed compared to traditional HPLC. nih.gov For the analysis of Decitabine and its impurities, UHPLC offers a distinct advantage by providing faster run times and improved separation of closely eluting peaks. researchgate.netnih.gov The increased sensitivity of UHPLC, often coupled with mass spectrometry (MS/MS), is particularly valuable for quantifying trace-level impurities. nih.gov A UHPLC-MS/MS method has been successfully developed for the sensitive quantification of Decitabine in plasma, demonstrating the power of this technique for complex biological matrices. nih.gov The principles of this high-sensitivity analysis are directly applicable to the trace quantification of impurities like Impurity 6 in the drug substance.

Chiral Chromatography for Enantiomeric/Diastereomeric Purity Assessment

Decitabine is a chiral compound, possessing three stereogenic centers. europa.eu Its synthesis often yields a mixture of anomers (α and β isomers). europa.eu The primary impurity can be the α-anomer of Decitabine. google.com Furthermore, some impurities of Decitabine can exist as a mixture of diastereomers. synzeal.comvulcanchem.com

Chiral chromatography is an indispensable tool for the separation and quantification of these stereoisomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a common approach. For instance, polysaccharide-based CSPs like Chiralcel OD-H have been utilized for the chiral separation of related compounds. googleapis.com The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal separation of the enantiomers or diastereomers. ijms.co.in A typical mobile phase for such separations might consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. googleapis.com The ability to resolve and quantify these stereoisomers is vital for controlling the stereochemical purity of Decitabine and ensuring that the levels of unwanted isomers, such as Decitabine Impurity 6, are within acceptable limits. tandfonline.com

ParameterCondition
ColumnChiralcel OD-H (250 mm x 4.6 mm)
Mobile Phasen-Hexane:Isopropanol (90:10)
Flow Rate1 mL/min
DetectionUV
Retention Time (Major Peak)8.488 min
Retention Time (Minor Peak)9.592 min
This table presents an example of chiral HPLC conditions used for the separation of stereoisomers of a related compound. googleapis.com

Spectroscopic and Spectrometric Elucidation Techniques

Spectroscopic and spectrometric methods are fundamental to the structural elucidation and confirmation of pharmaceutical impurities like Decitabine Impurity 6. vulcanchem.comoup.comaurigeneservices.com These techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the compound. aurigeneservices.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of organic molecules, including pharmaceutical impurities. justdial.comaurigeneservices.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity of atoms. oup.comresearchgate.net For Decitabine Impurity 6, a comprehensive NMR analysis involving ¹H, ¹³C, and various two-dimensional (2D) techniques is essential for unambiguous structural assignment. oup.comnih.gov

¹H NMR spectroscopy provides information about the number and environment of protons in a molecule. sigmaaldrich.com For a complex molecule like Decitabine Impurity 6, the ¹H NMR spectrum would reveal characteristic signals for the protons of the sugar moiety and the base. vulcanchem.com 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, which is crucial for piecing together the complete molecular structure. oup.comnih.gov For example, an HMBC experiment can reveal long-range couplings between protons and carbons, confirming the attachment points of different functional groups. oup.com ¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. sigmaaldrich.comgoogle.com The chemical shifts of the carbon atoms can help to identify the types of functional groups present. google.com

NMR TechniqueInformation Provided
¹H NMR Provides information on the proton environment and connectivity. sigmaaldrich.com
¹³C NMR Reveals the carbon skeleton of the molecule. sigmaaldrich.com
COSY Shows proton-proton couplings within the same spin system. oup.com
HSQC Correlates directly bonded proton and carbon atoms. nih.gov
HMBC Shows long-range correlations between protons and carbons, establishing connectivity across multiple bonds. oup.com
NOESY Provides information on the spatial proximity of protons, which is crucial for determining stereochemistry. oup.com

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of pharmaceutical impurities, providing vital information on molecular weight and structure. justdial.comaurigeneservices.com It is widely used in conjunction with liquid chromatography (LC-MS) for the separation and identification of impurities in complex mixtures. vulcanchem.com

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of an unknown compound with high accuracy. umb.edusciex.com By providing a very precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula to Decitabine Impurity 6. nih.gov This level of accuracy is instrumental in distinguishing between compounds that may have the same nominal mass but different elemental compositions. umb.edu Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry are often employed for HRMS analysis. sciex.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting it and analyzing the resulting fragment ions. researchgate.netresearchgate.net In an MS/MS experiment, a specific precursor ion (the molecular ion or a protonated molecule of Decitabine Impurity 6) is selected and then subjected to collision-induced dissociation (CID). frontiersin.org The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. researchgate.net By interpreting this fragmentation pattern, chemists can deduce the connectivity of atoms and the presence of specific substructures within the impurity. researchgate.netfrontiersin.org This information, combined with data from other analytical techniques, is crucial for the complete structural elucidation of Decitabine Impurity 6. axios-research.com

Mass Spectrometry TechniqueApplication in Impurity Analysis
Mass Spectrometry (MS) Confirms the molecular weight and structure of synthesized compounds. justdial.com
High-Resolution Mass Spectrometry (HRMS) Enables the separation of ions with very close mass values for accurate spectral analysis. umb.edu
Tandem Mass Spectrometry (MS/MS) Provides structural information through the analysis of fragmentation patterns. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups present in a molecule and can be used for quantification. oup.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mdpi.com Different functional groups (e.g., C=O, N-H, O-H) absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in Decitabine Impurity 6. google.commdpi.com This information helps to confirm the structural features elucidated by NMR and MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. amazonaws.com This absorption is related to the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems, which are present in the structure of Decitabine and its impurities. vulcanchem.comamazonaws.com A UV-Vis spectrum can provide a characteristic maximum absorption wavelength (λmax) that can be used for identification and quantification. vulcanchem.com For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of standard solutions of known concentrations, and the concentration of Decitabine Impurity 6 in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve. amazonaws.com

Spectroscopic TechniqueInformation ProvidedApplication
Infrared (IR) Spectroscopy Identifies functional groups present in a molecule. mdpi.comConfirms structural features.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of UV-Vis light by chromophores. amazonaws.comIdentification (λmax) and quantification. vulcanchem.com

Hyphenated Techniques for Comprehensive Impurity Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection technology, are indispensable tools in modern pharmaceutical analysis. researchgate.net They offer enhanced sensitivity, specificity, and the ability to elucidate the structures of unknown compounds in complex mixtures. wisdomlib.orgnews-medical.net For the comprehensive analysis of Decitabine Impurity 6, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are paramount. researchgate.netnews-medical.net

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for impurity profiling due to its exceptional sensitivity and selectivity. researchgate.net It allows for the detection and quantification of trace-level impurities, often in the presence of high concentrations of the API. pharmtech.com

Chromatographic Separation: A robust reversed-phase high-performance liquid chromatography (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) method is first developed to achieve baseline separation of Decitabine from Impurity 6 and other related substances. researchgate.netthermofisher.com The choice between RP-HPLC and HILIC depends on the polarity of the analytes; given the hydrophilic nature of Decitabine and its analogues, HILIC can offer superior retention and separation. thermofisher.com

Mass Spectrometric Detection and Identification: Following chromatographic separation, the column effluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact protonated molecules [M+H]⁺ of the analytes. innovareacademics.in This allows for the initial determination of the molecular weight of the impurity.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. By selecting the [M+H]⁺ ion of Impurity 6 and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This "fingerprint" is used for unambiguous identification and can help elucidate the impurity's structure by analyzing the mass of the fragment ions. For instance, in the analysis of a related deformyl impurity, characteristic fragments corresponding to the loss of the guanylurea (B105422) side chain and the sugar moiety are observed. This approach enables the development of highly specific and sensitive quantitative methods using Multiple Reaction Monitoring (MRM), where specific parent-to-daughter ion transitions are monitored. innovareacademics.in

Table 1: Illustrative LC-MS/MS Method Parameters for Decitabine Impurity 6 Analysis

ParameterCondition
LC System UHPLC/HPLC
Column HILIC (e.g., SeQuant® ZIC®-HILIC) or C18
Mobile Phase Acetonitrile/Ammonium Acetate Buffer
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 25 - 40 °C
Injection Vol. 1 - 5 µL
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition Specific m/z of Parent Ion -> Specific m/z of Fragment Ion

While LC-MS/MS provides powerful data on molecular weight and fragmentation, it may not be sufficient for the complete and unambiguous structural elucidation of a novel impurity. researchgate.net This is where the coupling of liquid chromatography with nuclear magnetic resonance (LC-NMR) spectroscopy becomes invaluable. wisdomlib.orgroutledge.comtaylorfrancis.com LC-NMR allows for the acquisition of detailed structural information on compounds as they are separated by the LC system. news-medical.net

On-line Structural Analysis: In an LC-NMR experiment, after the impurity peak of interest (e.g., Decitabine Impurity 6) is separated on the HPLC column and detected by a UV detector, the flow can be directed into the NMR spectrometer. news-medical.net Using a "stopped-flow" approach, the elution is paused when the impurity peak is within the NMR flow cell, allowing sufficient time to acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra. researchgate.net These experiments reveal proton and carbon environments and their connectivities, providing definitive evidence of the molecular structure. This is particularly crucial for differentiating between isomers, which may have identical mass spectra but different biological activities or toxicities. routledge.com Recent advancements in probe technology and high-field magnets have significantly improved the sensitivity of LC-NMR, making it a feasible technique for characterizing impurities present at low levels. taylorfrancis.com

Table 2: Representative NMR Data for Structural Confirmation of a Decitabine Impurity

Data TypeInformation Provided
¹H NMR Provides information on the number and type of protons, their chemical environment, and spin-spin coupling, revealing adjacent protons.
¹³C NMR Shows the number and type of carbon atoms in the molecule.
2D COSY Correlates protons that are coupled to each other, helping to establish the spin systems within the molecule.
2D HSQC Correlates each proton to the carbon atom it is directly attached to.
2D HMBC Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

Impurity Reference Standard Preparation and Qualification Methodologies

The accurate quantification of any impurity requires a well-characterized reference standard. veeprho.compharmaknowledgeforum.com Regulatory agencies like the ICH state that reference standards used for the control of impurities must be evaluated and characterized for their intended use. veeprho.com If a reference standard for Decitabine Impurity 6 is not available from an official source like a pharmacopeia (e.g., USP, EP), an in-house primary or secondary standard must be prepared and qualified. pharmacompass.compharmaguddu.com

Preparation: The reference material for Decitabine Impurity 6 can be obtained either through independent synthesis or by isolation from enriched batches of the Decitabine API using techniques like preparative HPLC. The goal is to obtain the material at the highest possible purity. pharmtech.com

Qualification: Once prepared, the candidate reference standard undergoes a rigorous qualification process to confirm its identity and establish its purity. This process involves a suite of analytical tests:

Structural Characterization: The definitive structure of the impurity is confirmed using spectroscopic methods. This includes Mass Spectrometry (MS) to determine the molecular weight and fragmentation, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D-NMR) to elucidate the complete molecular structure, and potentially Fourier-Transform Infrared (FTIR) spectroscopy for functional group information. pharmaknowledgeforum.com

Purity Determination: Chromatographic purity is assessed using a high-resolution, validated HPLC method. The peak area percentage of the main component is determined, and any co-eluting impurities are identified.

Content of Volatiles and Water: The presence of residual solvents is determined by Gas Chromatography (GC), while the water content is measured by Karl Fischer titration. These values are necessary to calculate the final, corrected potency of the reference standard.

Inorganic Impurities: The content of non-combustible inorganic impurities is determined by a sulfated ash test. pharmtech.com

Upon successful completion of these tests, a comprehensive Certificate of Analysis (CoA) is generated. synzeal.com This document details the identity, purity, and assigned potency of the Decitabine Impurity 6 reference standard, along with storage conditions and a re-test date, ensuring its suitability for use in routine quality control testing. veeprho.com

Strategies for Impurity Control and Mitigation in Decitabine Synthesis and Formulation

Process Chemistry Optimization for Minimizing Decitabine (B1684300) Impurity 6 Formation

The formation of Decitabine Impurity 6 is intrinsically linked to the synthetic pathway of Decitabine itself. The core of Decitabine synthesis involves the glycosylation of a 5-azacytosine (B16484) base with a protected 2-deoxyribose derivative. Decitabine Impurity 6 is a stereoisomer formed during this crucial N-glycosylation step. Its structure, alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate), suggests it is a by-product of the glycosylation reaction where the sugar moiety has an alpha configuration at the anomeric center, in contrast to the desired beta configuration of Decitabine.

Selection and Control of Raw Materials and Intermediates

The quality of raw materials and intermediates is a foundational element in controlling the impurity profile of the final active pharmaceutical ingredient (API). For the synthesis of Decitabine, the purity and stereochemistry of the starting materials, particularly the protected 2-deoxyribose derivative, are of paramount importance in minimizing the formation of the alpha-anomer, Decitabine Impurity 6.

Key considerations for raw material control include:

Stereochemical Purity of the Sugar Moiety: The protected 2-deoxyribose starting material should possess a high degree of stereochemical purity. Any contamination with the alpha-anomer of the sugar precursor can directly lead to the formation of Decitabine Impurity 6.

Purity of 5-Azacytosine: The purity of the 5-azacytosine base is also crucial. Impurities in the base can lead to the formation of other related substances, complicating the purification process.

Supplier Qualification: A robust supplier qualification program is essential to ensure a consistent and high-quality supply of all raw materials. This includes thorough testing of incoming materials to verify their identity, purity, and stereochemical integrity.

Table 1: Key Raw Material Attributes and their Impact on Decitabine Impurity 6 Formation

Raw Material/IntermediateCritical Quality AttributeImpact on Decitabine Impurity 6 Formation
Protected 2-DeoxyriboseAnomeric Purity (High β-anomer content)Direct correlation; higher α-anomer in starting material leads to increased formation of Impurity 6.
5-AzacytosineChemical PurityImpurities can lead to side reactions and the formation of other by-products, making the isolation of pure Decitabine more challenging.
SolventsPurity and Water ContentCan influence reaction kinetics and selectivity, potentially impacting the anomeric ratio.
CatalystsActivity and SelectivityThe choice of catalyst can significantly affect the stereoselectivity of the glycosylation reaction.

Reaction Parameter Modulation (Temperature, Pressure, Reaction Time)

The conditions under which the glycosylation reaction is performed play a significant role in determining the ratio of the desired β-anomer to the undesired α-anomer (Decitabine Impurity 6). Careful modulation of reaction parameters is a key strategy for minimizing the formation of this impurity.

Temperature: The temperature of the glycosylation reaction can influence its stereoselectivity. Lower temperatures often favor the formation of the thermodynamically more stable product, which in many nucleoside syntheses is the β-anomer.

Reaction Time: Prolonged reaction times can sometimes lead to anomerization, where the desired β-anomer equilibrates to a mixture of both α and β anomers. Therefore, optimizing the reaction time to achieve complete conversion while minimizing anomerization is crucial.

Catalyst and Stoichiometry: The choice of Lewis acid catalyst and the stoichiometry of the reactants are critical in controlling the stereochemical outcome of the glycosylation. Different catalysts can exhibit varying degrees of stereoselectivity.

Table 2: Illustrative Impact of Reaction Parameters on Anomeric Ratio

ParameterCondition ACondition BRationale for Minimizing Impurity 6
Temperature25°C0°CLower temperatures can enhance the stereoselectivity of the glycosylation reaction, favoring the formation of the desired β-anomer.
Reaction Time12 hours6 hoursShorter reaction times can minimize the potential for anomerization of the product.
CatalystCatalyst XCatalyst YCatalyst Y may offer higher stereoselectivity, leading to a more favorable β:α anomeric ratio.

Green Chemistry Approaches to Reduce Impurity Generation

The principles of green chemistry offer a framework for designing chemical processes that are more environmentally benign and can also lead to improved impurity profiles. researchgate.net In the context of Decitabine synthesis, green chemistry approaches can contribute to minimizing the formation of Decitabine Impurity 6.

Alternative Solvents: The use of greener solvents can influence reaction selectivity and simplify downstream processing. Research into solvent systems that favor the formation of the β-anomer is an active area of investigation in nucleoside chemistry. huarenscience.com

Catalysis: The development of more selective and efficient catalysts is a cornerstone of green chemistry. This includes the use of biocatalysts, such as enzymes, which can offer exceptional stereoselectivity in glycosylation reactions, potentially eliminating the formation of the α-anomer. huarenscience.com

Atom Economy: Designing synthetic routes with high atom economy minimizes the generation of by-products, including unwanted stereoisomers.

Purification and Isolation Techniques for Decitabine Impurity 6

Even with optimized process chemistry, the formation of some level of Decitabine Impurity 6 may be unavoidable. Therefore, effective purification and isolation techniques are essential to ensure the final Decitabine product meets the required purity specifications.

Preparative Chromatography for Impurity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual components from a mixture. This technique is particularly useful for separating closely related compounds such as stereoisomers like Decitabine and Decitabine Impurity 6.

The successful separation of Decitabine and its α-anomer by preparative HPLC relies on the optimization of several parameters:

Stationary Phase: The choice of the chromatographic column and stationary phase is critical. Chiral stationary phases or highly efficient reversed-phase columns can be employed to achieve the necessary resolution between the two anomers.

Mobile Phase: The composition of the mobile phase, including the organic modifier and any additives, must be carefully optimized to maximize the separation factor between Decitabine and Impurity 6.

Loading Capacity: For preparative scale, it is important to determine the maximum amount of the crude mixture that can be loaded onto the column without compromising the resolution.

Table 3: Example of a Preparative HPLC Method for Decitabine Purification

ParameterCondition
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseIsocratic or gradient elution with a mixture of heptane and ethanol
Flow RateOptimized for maximum resolution and throughput
DetectionUV at a wavelength where both compounds have significant absorbance
Fraction CollectionTriggered by peak detection to isolate the pure Decitabine fraction

Crystallization and Recrystallization Strategies for Purity Enhancement

Crystallization is a fundamental purification technique in the pharmaceutical industry, capable of yielding highly pure crystalline solids. Recrystallization, the process of dissolving the crude solid in a suitable solvent and then allowing it to re-form crystals, can be a highly effective method for removing impurities, including stereoisomers.

The success of removing Decitabine Impurity 6 through recrystallization depends on several factors:

Solvent Selection: The choice of solvent is critical. An ideal solvent will have a high solubility for Decitabine at elevated temperatures and a low solubility at lower temperatures, while the impurity should either remain in solution or have a significantly different solubility profile.

Cooling Profile: The rate of cooling can influence the size and purity of the resulting crystals. Slow cooling generally favors the formation of larger, purer crystals.

Seeding: The introduction of seed crystals of pure Decitabine can promote the crystallization of the desired β-anomer and can sometimes inhibit the co-crystallization of the α-anomer.

Table 4: Solubility Data for Decitabine and a Hypothetical Impurity in Different Solvents

SolventDecitabine Solubility (mg/mL at 25°C)Decitabine Solubility (mg/mL at 75°C)Impurity 6 Solubility (mg/mL at 25°C)Impurity 6 Solubility (mg/mL at 75°C)Suitability for Recrystallization
Ethanol5501060Poor (Impurity is more soluble)
Isopropanol230215Moderate (Similar solubility)
Acetone/Water (9:1)140525Good (Significant difference in solubility)

By carefully controlling the synthesis and employing advanced purification techniques, the levels of Decitabine Impurity 6 can be effectively managed, ensuring the production of high-purity Decitabine for therapeutic use.

Solid-Phase Extraction Methodologies

Solid-Phase Extraction (SPE) is a crucial chromatographic technique used for the purification and concentration of analytes from complex matrices, which is applicable in the control of pharmaceutical impurities. While specific SPE methodologies targeting only Decitabine Impurity 6 are not extensively detailed in public literature, the principles of SPE are widely applied for the separation of Decitabine and its related substances during analytical procedures. synthinkchemicals.com These methods are essential for accurately quantifying impurity levels to ensure they remain within acceptable limits. synzeal.com

SPE protocols for compounds structurally similar to Decitabine and its impurities often involve the use of reversed-phase cartridges (e.g., C18). The separation is based on the differential partitioning of the compounds between the solid stationary phase and a liquid mobile phase.

General Steps in a Hypothetical SPE Method for Decitabine Impurity Analysis:

Conditioning: The SPE sorbent is conditioned, typically with methanol (B129727) followed by water, to activate the stationary phase.

Loading: The sample solution containing Decitabine and its impurities is passed through the cartridge. The non-polar nature of the C18 stationary phase retains the compounds of interest.

Washing: The cartridge is washed with a weak solvent to remove any unretained, more polar interferences.

Elution: A stronger, less polar organic solvent (like acetonitrile (B52724) or methanol) is used to disrupt the hydrophobic interactions and elute the retained analytes, including Decitabine and its impurities like Impurity 6. researchgate.net

The collected eluate can then be analyzed by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of each impurity. researchgate.netrjptonline.org The effectiveness of the SPE method is critical for achieving the low limits of detection (LOD) and quantification (LOQ) necessary for impurity profiling. sphinxsai.com

Formulation Design and Stability Enhancement to Prevent Impurity Formation

The inherent chemical instability of Decitabine, particularly its susceptibility to hydrolysis in aqueous environments, is a primary driver of impurity formation. humanjournals.comhumanjournals.com The triazine ring in the Decitabine molecule is prone to hydrolytic opening, which leads to the formation of several degradation products. nih.govresearchgate.net Therefore, formulation design is the most critical strategy to enhance the drug's stability and prevent the generation of impurities.

The most common and effective approach to stabilize Decitabine is through lyophilization (freeze-drying). humanjournals.com By removing water, the lyophilized powder formulation minimizes hydrolytic degradation during storage. However, upon reconstitution with an aqueous vehicle for administration, the potential for degradation reappears. nih.gov Studies have shown that even after reconstitution, factors like pH, temperature, and exposure time significantly impact stability. humanjournals.comnih.gov

Recent research has explored the development of non-aqueous injectable formulations to further improve stability, though challenges remain in controlling impurity levels even in these systems. humanjournals.com The goal of any formulation strategy is to maintain the drug's integrity and keep the levels of all impurities, including process-related impurities and degradation products, below the thresholds established by regulatory guidelines such as those from the International Council for Harmonisation (ICH). ijpsr.info

Excipient Compatibility Studies and Selection

The selection of appropriate excipients is a critical step in developing a stable pharmaceutical formulation. aquigenbio.comthepharmajournal.com Excipients, while intended to be inert, can interact with the active pharmaceutical ingredient (API), leading to degradation and the formation of impurities. nih.gov Drug-excipient compatibility studies are therefore essential during the pre-formulation stage. pharmaexcipients.comsjf.edu

These studies typically involve preparing binary mixtures of the API (Decitabine) and individual excipients, often in a 1:1 ratio, and exposing them to accelerated stability conditions (e.g., high temperature and humidity). nih.gov The samples are then analyzed at various time points using techniques like HPLC to detect any new impurity peaks or significant increases in existing ones. sjf.edu

Common excipients used in injectable formulations include bulking agents, tonicity modifiers, and pH-adjusting agents. For Decitabine, compatibility with these components is vital. For example, the choice of a buffering agent can influence the pH of the microenvironment and, consequently, the rate of hydrolytic degradation.

Excipient CategoryExample ExcipientsPotential Interaction with Decitabine
Bulking Agents Mannitol (B672), LactoseGenerally considered compatible, but impurities in excipients (e.g., aldehydes in lactose) can potentially interact with the API. nih.govpharmaexcipients.com
pH Modifiers Sodium Hydroxide (B78521), Hydrochloric AcidCritical for adjusting the pH of the reconstituted solution to a range where Decitabine exhibits maximum stability. humanjournals.com
Solvents/Co-solvents Ethanol, Dimethyl sulfoxide (B87167) (DMSO)Used in non-aqueous formulation attempts to prevent hydrolysis. Compatibility is key to avoiding other degradation pathways. humanjournals.com

Packaging Material Selection and Interaction Studies

The primary packaging system, which is in direct contact with the drug product, must protect it from environmental factors without interacting with it. alwsci.com Interactions between the formulation and the packaging can lead to issues such as adsorption of the API onto the container surface, or the leaching of chemical compounds from the packaging into the drug product, which can themselves be impurities or catalyze degradation. nih.gov

For Decitabine, which is often supplied as a lyophilized powder in vials, the choice of vial and stopper is important. Glass vials (typically Type I borosilicate glass) are commonly used for their inertness. However, the compatibility of the elastomeric stopper must be confirmed.

Studies have been conducted to evaluate the stability of reconstituted and diluted Decitabine solutions in various containers used in clinical settings, such as polypropylene syringes and polyolefin infusion bags. nih.govdoaj.org These studies assess whether the container material affects the drug's stability and impurity profile over the intended period of use.

Table of Findings from Decitabine Stability Studies in Different Packaging:

Packaging MaterialConcentrationStorage ConditionStability Finding
Glass Vials5 mg/mLRefrigerated (2-8 °C)Physicochemically stable for at least 48 hours. nih.govdoaj.org
Polypropylene (PP) Syringes5 mg/mLFrozen (-25 °C)Stable for at least 28 days. nih.gov
Polyolefin (PO) Infusion Bags0.15–1 mg/mLRefrigerated (2-8 °C)Stable for approximately 24-48 hours. nih.govnih.gov

These studies confirm that careful selection of packaging materials is essential for maintaining the quality of Decitabine solutions after reconstitution.

Environmental Storage Condition Impact on Impurity Generation (e.g., humidity, light)

Decitabine is sensitive to environmental factors, and exposure to adverse conditions can accelerate its degradation and the generation of impurities. ijpsr.info Forced degradation studies are performed to understand the impact of stress conditions like humidity, light, and heat on the drug substance and drug product. sphinxsai.comslideshare.net

Humidity: As a hydrolytically labile compound, Decitabine is highly sensitive to moisture. humanjournals.com Studies on the solid-state stability of Decitabine powder show that degradation increases significantly at higher relative humidity (RH). ijpsr.info One study found that at 40°C, the drug showed maximum degradation at 75% RH over a six-month period, highlighting the need for protective packaging that provides an effective moisture barrier. ijpsr.info The drug substance itself has been found to be highly hygroscopic. humanjournals.com

Light: Photostability testing is a required part of stability studies under ICH guidelines. While some studies have found Decitabine to be relatively stable under photolytic conditions, others recommend protection from light, especially for solutions. ijpsr.infoeuropa.eu One study on a combination product containing Decitabine noted that no significant changes were observed after exposure to light as defined by ICH guidelines, suggesting the finished product is photostable. europa.eu However, reconstituted solutions are typically protected from light as a precautionary measure. nih.gov

Table of Decitabine Degradation under Stress Conditions:

Stress ConditionExposure DetailsResultReference
Acidic Hydrolysis 0.1N HCl at 60 °C for 8 hSignificant degradation observed. sphinxsai.com
Alkaline Hydrolysis 0.1N NaOH at 60 °C for 8 hSignificant degradation observed. sphinxsai.com
Oxidative 3% Hydrogen PeroxideMaximum degradation among tested conditions. ijpsr.info
Thermal (Dry Heat) 50 °C for 45 daysMinimal degradation observed. sphinxsai.com
Humidity 40°C / 75% RH for 6 monthsMaximum degradation compared to lower humidity levels. ijpsr.info
Photolytic UV light exposureMinimal degradation observed in the solid state. ijpsr.info

These findings underscore the critical importance of controlling storage conditions, particularly humidity, to prevent the formation of impurities throughout the shelf life of the Decitabine product.

Regulatory and Quality Assurance Perspectives on Decitabine Impurity 6 General Academic Principles

Academic Interpretation of Impurity Thresholds and Qualification Guidelines (e.g., ICH Q3A/B/C)

The International Council for Harmonisation (ICH) guidelines Q3A, Q3B, and Q3C form the bedrock for controlling impurities in new drug substances and products. jpionline.orgich.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgeuropa.eu The academic interpretation of these guidelines for an impurity like Decitabine (B1684300) Impurity 6 involves a risk-based assessment of its potential biological safety. ich.orgeuropa.eu

Impurity Thresholds: The ICH Q3A guideline outlines specific thresholds for action. ich.org These thresholds are not arbitrary limits but are based on a balance between analytical capability and safety considerations. jpionline.org

Reporting Threshold: This is the level above which an impurity must be reported in a registration application. ich.org For a drug like Decitabine, with a maximum daily dose that could be up to 1.0 g, the reporting threshold would typically be 0.05%. ich.org

Identification Threshold: If an impurity is observed above this level, the manufacturer must determine its chemical structure. jpionline.orgich.org For a drug with a maximum daily dose between 10 mg and 2 g, this threshold is 0.10% or a total daily intake of 1.0 mg, whichever is lower. ich.org

Qualification Threshold: This is the critical limit above which an impurity's biological safety must be established. ich.orgeuropa.eu Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity. ich.org For a drug with a maximum daily dose of up to 2 g, the qualification threshold is generally 0.15%. ich.orgfda.gov

It's important to note that lower thresholds may be appropriate if the impurity is suspected to be unusually toxic or potent. ich.orgfda.gov For instance, impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.orgeuropa.eu In some cases, a GLP repeat-dose toxicology study might be conducted to qualify impurities that are present above the standard qualification threshold. fda.govfda.gov

Table 1: Illustrative ICH Q3A/Q3B Thresholds for Decitabine Impurities

Threshold TypeMaximum Daily Dose ≤ 2g/day ich.orgPurpose
Reporting≥ 0.05%To report any impurity found at or above this level. ich.org
Identification≥ 0.10%To identify the chemical structure of the impurity. ich.org
Qualification≥ 0.15%To assess the biological safety of the impurity. ich.orgeuropa.eu

Method Validation Requirements for Impurity Testing (as per ICH guidelines)

To ensure that impurities like Decitabine Impurity 6 are accurately and reliably detected and quantified, the analytical methods used for testing must be validated. globalresearchonline.netwjarr.com The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures. ich.orgeuropa.eu The objective is to demonstrate that the procedure is suitable for its intended purpose. ich.orgeuropa.eu

Validation of an analytical method for impurity testing involves evaluating several key performance characteristics: globalresearchonline.netparticle.dk

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. ich.orgscielo.br For impurity testing, this is often demonstrated by spiking the drug substance with known impurities and showing that they can be separated from the main compound and each other. ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. particle.dk The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. particle.dkscielo.br These are critical for quantifying trace-level impurities. americanpharmaceuticalreview.com

Accuracy: This refers to the closeness of the test results to the true value. particle.dk It is typically assessed by determining the recovery of a known amount of the impurity spiked into the sample matrix. rjptonline.org

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. particle.dk It is usually evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). globalresearchonline.net

Linearity: This is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. particle.dk For impurity testing, linearity is typically established from the LOQ to around 120% of the impurity specification limit. scielo.br

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net

Robustness: This measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. particle.dkamericanpharmaceuticalreview.com

A study on the development and validation of an HPLC method for Decitabine's impurity profile demonstrated linearity for related substances in a concentration range of 0.7 ppm to 11.0 ppm, with recovery between 90.0% and 110.0%. rjptonline.org

Table 2: Key Method Validation Parameters for Impurity Quantification (ICH Q2(R1))

ParameterObjectiveTypical Assessment Approach
Specificity To ensure the method can distinguish the impurity from other components. ich.orgSpiking studies with known impurities and degradation products. ich.org
Linearity To confirm a proportional relationship between response and concentration. particle.dkAnalysis of a minimum of 5 concentrations across the desired range. ich.org
Accuracy To determine how close the measured value is to the actual value. particle.dkRecovery studies of the impurity spiked in a placebo or sample matrix. rjptonline.org
Precision To assess the consistency and reproducibility of the results. particle.dkRepeatability, intermediate precision, and reproducibility studies. globalresearchonline.net
Limit of Quantitation (LOQ) To establish the lowest concentration that can be reliably quantified. scielo.brDetermined based on signal-to-noise ratio or standard deviation of the response and the slope. americanpharmaceuticalreview.com
Robustness To evaluate the method's resilience to small, deliberate changes in parameters. particle.dkVarying parameters like pH of mobile phase, column temperature, flow rate, etc. americanpharmaceuticalreview.com

Implications of Impurity Profiling for Pharmaceutical Quality Control and Risk Assessment

Quality Control: The impurity profile directly influences the setting of specifications for the drug substance. europa.eu A specification is a list of tests, references to analytical procedures, and appropriate acceptance criteria which are numerical limits, ranges, or other criteria for the tests described. europa.eu For Decitabine, the specification will include tests for identified impurities like Decitabine Impurity 6, as well as limits for any unspecified impurities and total impurities. europa.eu This ensures that each batch of Decitabine released for manufacturing the final drug product meets the required standards of purity. jpionline.orgresearchgate.net

Risk Assessment: A risk-based approach is central to managing impurities. patsnap.com The presence of an impurity like Decitabine Impurity 6 requires an assessment of its potential risk to patient safety. jpionline.org This assessment considers the impurity's structure, its concentration, and the maximum daily dose of the drug. ich.org

The risk assessment process for an impurity typically involves:

Identification: Determining the chemical structure of the impurity. jpionline.org

Toxicity Assessment: Evaluating the potential toxicity of the impurity. This can be done through a review of existing literature, toxicological databases, or, if necessary, conducting specific toxicity studies. ich.org

Control Strategy: Based on the risk assessment, a control strategy is developed. This might involve tightening process controls to reduce the level of the impurity, or it might involve qualifying the impurity at a certain level by demonstrating its safety. ich.org

For example, if Decitabine Impurity 6 were found to be genotoxic, much lower limits would be required as per ICH M7 guidelines. jpionline.org Conversely, if it is found to have a safety profile similar to Decitabine itself or is a known human metabolite, higher limits may be justifiable. ich.orgeuropa.eu Ultimately, the goal of impurity profiling and risk assessment is to ensure that the benefits of the drug outweigh any potential risks from the presence of impurities. fda.govswissmedic.ch

Biological and Pharmacological Considerations of Decitabine Impurity 6 Academic Research Focus

In Vitro Enzymatic Biotransformation Studies (e.g., by cytidine (B196190) deaminase if relevant to the impurity)

Detailed in vitro enzymatic biotransformation studies specifically for Decitabine (B1684300) Impurity 6 are not extensively documented in publicly accessible literature. However, its biotransformation can be hypothesized based on its structure as an acylated nucleoside analogue and the known metabolism of its parent compound, decitabine.

The primary metabolic pathway for decitabine involves deamination by the enzyme cytidine deaminase (CDA), which converts it to an inactive metabolite. drugbank.com This enzymatic action is a significant factor in decitabine's limited oral bioavailability and is often inhibited in clinical settings to enhance drug exposure. drugbank.com

For Decitabine Impurity 6 (3-Toluoyl Decitabine), two principal biotransformation pathways can be considered theoretically. The presence of the 3'-O-toluoyl ester introduces a likely site for hydrolysis by esterase enzymes present in plasma and tissues.

Deacylation: It is plausible that esterases would hydrolyze the ester bond, cleaving the toluoyl group to yield the parent drug, decitabine, and toluic acid. This is a common metabolic route for acylated prodrugs. nih.gov The conversion rate would depend on the impurity's affinity for various esterase enzymes.

Deamination: The 5-aza-cytosine ring, the substrate for CDA, remains unaltered in the impurity. Therefore, it could theoretically still be a substrate for CDA.

However, the biological activity of Decitabine Impurity 6 is likely contingent on its conversion to the active parent compound, decitabine, through deacylation. The bulky toluoyl group may influence its interaction with CDA, but the primary metabolic fate for such an ester-linked compound in vitro would likely be hydrolysis.

Table 1: Theoretical In Vitro Biotransformation Comparison

Feature Decitabine Decitabine Impurity 6 (3-Toluoyl Decitabine)
Primary Metabolic Enzyme Cytidine Deaminase (CDA) drugbank.com Esterases (Hypothesized)
Primary Reaction Deamination drugbank.com Hydrolysis (Deacylation) (Hypothesized)
Metabolic Product(s) Inactive deaminated decitabine Decitabine and Toluic Acid (Hypothesized)

| Relevance to Activity | Metabolism leads to inactivation. | Metabolism may lead to activation (conversion to parent drug). |

Interaction with Biological Macromolecules (e.g., DNA, proteins)

The mechanism of action for the parent compound, decitabine, is fundamentally tied to its interaction with biological macromolecules following intracellular activation.

Decitabine is a prodrug that requires phosphorylation by deoxycytidine kinase to its active triphosphate form. drugbank.com This active form is then incorporated into DNA during replication. Once in the DNA strand, it acts as a suicide inhibitor of DNA methyltransferase (DNMT), a key protein in epigenetic regulation. Decitabine covalently traps the DNMT enzyme, leading to its depletion and subsequent hypomethylation of the DNA. drugbank.comscispace.com This can reactivate tumor suppressor genes that were epigenetically silenced.

The interaction of Decitabine Impurity 6 with these macromolecules is expected to be significantly different and likely negligible in its original form.

Requirement for Activation: The critical first step for decitabine's activity is phosphorylation at the 5'-hydroxyl position of the deoxyribose sugar. mdpi.com In Decitabine Impurity 6, the presence of a bulky toluoyl group at the adjacent 3'-position would almost certainly cause significant steric hindrance, preventing deoxycytidine kinase from accessing and phosphorylating the 5'-hydroxyl group.

Direct DNA/Protein Interaction: Without being phosphorylated and converted to its triphosphate form, Decitabine Impurity 6 cannot be incorporated into the DNA strand by DNA polymerase. drugbank.com Consequently, it cannot directly participate in the trapping of the DNMT protein.

Therefore, any biological activity of Decitabine Impurity 6 related to DNA hypomethylation would be indirect and entirely dependent on its prior biotransformation (deacylation) into the parent decitabine. In its intact form, it is not expected to interact with DNA or DNMT to elicit a pharmacological effect.

Comparative Pharmacokinetic/Pharmacodynamic Assessment with Parent Compound (purely academic, in silico or in vitro modeling)

Specific in silico or in vitro modeling studies directly comparing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Decitabine Impurity 6 with decitabine are not available in the reviewed literature. However, a theoretical comparison can be constructed based on their distinct physicochemical properties derived from their structures.

The addition of the toluoyl group makes Decitabine Impurity 6 significantly more lipophilic than the highly polar parent drug, decitabine. This change would theoretically alter its absorption and distribution properties. A source notes a calculated XLogP3-AA value of 0.5 for 3-Toluoyl Decitabine, indicating a shift towards higher lipophilicity. vulcanchem.com

This structural modification is a common strategy in medicinal chemistry aimed at potentially altering properties like membrane permeability or metabolic stability. vulcanchem.com While this could affect its PK profile, its PD effect (DNA hypomethylation) would still rely on its conversion to decitabine.

Table 2: Theoretical Comparative Assessment (In Vitro/In Silico Perspective)

Parameter Decitabine Decitabine Impurity 6 (3-Toluoyl Decitabine) Rationale for Difference
Lipophilicity (XLogP) Low (Highly Polar) Higher (Calculated XLogP3-AA: 0.5) vulcanchem.com Addition of aromatic toluoyl group increases lipophilicity.
Aqueous Solubility High Lower (Predicted) Increased lipophilicity generally decreases aqueous solubility.
Membrane Permeability Low (requires transporters) drugbank.com Higher (Predicted) Increased lipophilicity may enhance passive diffusion across cell membranes.
Direct Pharmacological Activity Yes (after phosphorylation) drugbank.com No (in intact form) Lacks ability to be phosphorylated and incorporated into DNA due to steric hindrance.

| Prodrug Status | Yes (requires phosphorylation) drugbank.com | Yes (requires deacylation to decitabine, which then requires phosphorylation) | Represents an additional metabolic activation step. |

Table 3: Compound Names Mentioned in this Article

Compound Name
Decitabine
Decitabine Impurity 6
3-Toluoyl Decitabine

Future Research Directions and Emerging Technologies in Decitabine Impurity 6 Analysis and Control

Application of Advanced Chemometrics and Data Science in Impurity Profiling

The complexity of pharmaceutical impurity profiles demands sophisticated data analysis techniques. Chemometrics, which leverages mathematical and statistical methods, is becoming indispensable for extracting meaningful information from complex analytical data. dntb.gov.uamdpi.com When applied to impurity profiling, these methods can enhance the understanding of impurity formation and distribution. mdpi.comnih.gov

Advanced chemometric models such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be employed to analyze spectral and chromatographic data. mdpi.comnih.gov These models can identify patterns and correlations that are not apparent through traditional analysis, helping to pinpoint the root causes of impurity formation. For instance, by analyzing data from various batches of Decitabine (B1684300), chemometrics could reveal subtle variations in the manufacturing process that correlate with the presence of Decitabine Impurity 6. nih.gov

Data science and machine learning algorithms are also set to play a significant role. mdpi.comnih.gov Predictive models can be developed based on historical manufacturing data to forecast the likelihood of Impurity 6 formation under specific process conditions. mit.edu This proactive approach allows for process adjustments to be made before the impurity level exceeds acceptable limits, moving from a reactive to a predictive quality control paradigm. openreview.net

Table 1: Application of Chemometrics in Impurity Profiling

Chemometric TechniqueApplication in Decitabine Impurity 6 ProfilingPotential Benefits
Principal Component Analysis (PCA) Identification of key variables in the manufacturing process that contribute to the formation of Impurity 6. mdpi.comEnhanced process understanding and targeted control strategies.
Partial Least Squares (PLS) Quantitative prediction of Impurity 6 levels based on spectral or chromatographic data. nih.govRapid and non-destructive quantification, reducing reliance on slower chromatographic methods.
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) Deconvolution of complex analytical signals to isolate the signature of Impurity 6 from overlapping peaks. nih.govImproved accuracy in quantification, especially in the presence of other closely related impurities.
Artificial Neural Networks (ANN) Modeling non-linear relationships between process parameters and Impurity 6 levels for more accurate prediction. nih.govHigher predictive power for complex and multifactorial impurity formation pathways.

High-Throughput Screening Technologies for Impurity Detection and Characterization

The demand for faster and more efficient analytical methods has driven the adoption of high-throughput screening (HTS) technologies in pharmaceutical development. acs.orgnih.gov HTS allows for the rapid testing of a large number of samples, which is invaluable for impurity profiling during process development and optimization. bmglabtech.com

In the context of Decitabine Impurity 6, HTS can be used to screen various synthetic routes and reaction conditions to identify those that minimize the formation of this impurity. acs.org By using miniaturized reaction formats and automated analytical techniques, a vast experimental space can be explored in a fraction of the time required by traditional methods. nih.govrsc.org

Modern HTS platforms often integrate rapid analytical techniques like ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS). acs.org This combination provides both the separation power to resolve complex mixtures and the sensitivity to detect trace-level impurities like Impurity 6. biomedres.us The data generated from HTS can then be fed into the chemometric and data science models described in the previous section to build a comprehensive understanding of impurity formation. openreview.net

Computational Chemistry and In Silico Modeling for Impurity Prediction and Mechanistic Understanding

Computational chemistry and in silico modeling offer powerful tools for predicting the formation of impurities and elucidating their formation mechanisms without the need for extensive laboratory experimentation. tandfonline.com These approaches are particularly useful for understanding the degradation pathways of drug substances like Decitabine. researchgate.net

By using quantum mechanics and molecular modeling, it is possible to simulate the chemical reactions that may lead to the formation of Decitabine Impurity 6. chemrxiv.org These simulations can identify the most likely degradation pathways and the thermodynamic and kinetic factors that favor the formation of this specific impurity. This knowledge is crucial for designing more stable formulations and for developing manufacturing processes that avoid the conditions conducive to impurity generation.

Furthermore, in silico toxicology models, such as quantitative structure-activity relationship (QSAR) models, can be used to predict the potential toxicity of impurities. acs.orgnih.gov This allows for a risk-based approach to impurity control, where efforts are focused on minimizing the formation of impurities that are predicted to be most harmful. openreview.net

Table 2: In Silico Tools for Impurity Analysis

In Silico TechniqueApplication for Decitabine Impurity 6Benefit
Quantum Mechanics (QM) Calculation of reaction energies and transition states to understand the chemical feasibility of Impurity 6 formation pathways. chemrxiv.orgProvides a fundamental understanding of the chemical reactions leading to the impurity.
Molecular Dynamics (MD) Simulations Simulation of the behavior of Decitabine and potential reactants in solution to identify intermolecular interactions that may promote impurity formation.Offers insights into the role of the solvent and other formulation components in the degradation process.
Quantitative Structure-Activity Relationship (QSAR) Prediction of the potential mutagenicity or other toxicological endpoints of Decitabine Impurity 6 based on its chemical structure. acs.orgnih.govEnables early risk assessment and helps to set appropriate control limits.
Drug-Gene Network Analysis In silico repurposing of drugs and understanding of cellular pathways affected by compounds like Decitabine. aacrjournals.orgcnr.itCan provide insights into the biological consequences of impurities.

Process Analytical Technology (PAT) Implementation for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. pharmasource.globallongdom.org The goal of PAT is to ensure final product quality by building it into the process from the start. jrtdd.com

For Decitabine manufacturing, the implementation of PAT could involve the use of in-line or on-line analytical instruments to monitor the formation of Impurity 6 in real-time. americanpharmaceuticalreview.comresearchgate.net Spectroscopic techniques such as near-infrared (NIR) and Raman spectroscopy are particularly well-suited for PAT applications as they can provide continuous, non-destructive analysis of the reaction mixture. pharmasource.globalrsc.org

By integrating these analytical tools with feedback control systems, it is possible to create a self-regulating manufacturing process that can automatically adjust parameters to keep the level of Impurity 6 within the desired range. rsc.org This not only improves the consistency and quality of the final product but also enhances process efficiency and reduces waste. americanpharmaceuticalreview.com The move towards continuous manufacturing in the pharmaceutical industry further highlights the importance of PAT for real-time quality control. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Decitabine Impurity 6 in drug substance batches?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for quantifying Decitabine Impurity 6 due to its sensitivity and specificity for low-concentration impurities. Structural confirmation should involve nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular composition . For batch analysis, validate the method per ICH guidelines, ensuring parameters like linearity (R² ≥ 0.99), accuracy (90–110% recovery), and precision (RSD < 5%) are met .

Q. How can researchers ensure the reproducibility of impurity profiling studies for Decitabine Impurity 6?

  • Methodological Answer : Document experimental protocols in detail, including column type (e.g., C18), mobile phase gradients, and detection wavelengths. Use certified reference standards for calibration and spike recovery tests. Share raw chromatographic data and spectral interpretations in supplementary materials to enable cross-validation . For multi-institutional studies, adhere to harmonized guidelines (e.g., EMA, FDA) for forced degradation studies to standardize stress conditions (e.g., acid/base hydrolysis, oxidative stress) .

Q. What are the primary sources of Decitabine Impurity 6 during synthesis, and how can they be minimized?

  • Methodological Answer : Impurity 6 typically arises from incomplete methylation during decitabine synthesis or intermediate degradation. Optimize reaction parameters (e.g., temperature, pH) using design-of-experiment (DoE) approaches. Monitor intermediate stability via real-time HPLC tracking and implement in-process controls (IPCs) to isolate impurities at critical stages .

Advanced Research Questions

Q. How can conflicting data on the genotoxic potential of Decitabine Impurity 6 be resolved?

  • Methodological Answer : Conduct Ames tests (with/without metabolic activation) and in vitro micronucleus assays to assess mutagenicity. Compare results against structurally analogous impurities with established toxicological profiles. If contradictions persist, perform dose-response modeling to identify threshold effects and validate findings using orthogonal assays (e.g., comet assay) . Meta-analyses of published datasets should account for variability in experimental conditions (e.g., cell lines, exposure durations) .

Q. What strategies are effective for elucidating the degradation pathways of Decitabine Impurity 6 under accelerated stability conditions?

  • Methodological Answer : Use high-resolution LC-MS/MS to track degradation products over time. Pair with quantum mechanical calculations (e.g., density functional theory) to predict reactive sites. For pathway validation, employ isotopic labeling (e.g., ¹³C or ²H) to trace bond cleavage patterns. Publish degradation kinetics (e.g., Arrhenius plots) and impurity "maps" in supplementary datasets .

Q. How should researchers design experiments to investigate the biological impact of Decitabine Impurity 6 in preclinical models?

  • Methodological Answer : Use in vitro models (e.g., ACC cell lines) to assess cytotoxicity (via MTT assays) and epigenetic effects (e.g., DNA methylation via bisulfite sequencing). For in vivo studies, administer impurity 6 at concentrations equivalent to 30% of the threshold of toxicological concern (TTC) and monitor tumor growth inhibition and off-target effects. Include positive controls (e.g., decitabine alone) and validate findings with transcriptomic profiling (RNA-seq) .

Q. What computational approaches are suitable for predicting the physicochemical properties of Decitabine Impurity 6?

  • Methodological Answer : Apply molecular dynamics simulations to estimate solubility and logP values. Use cheminformatics tools (e.g., Schrodinger’s QikProp) to predict absorption, distribution, metabolism, and excretion (ADME) profiles. Cross-validate predictions with experimental data from shake-flask solubility tests and partition coefficient assays .

Methodological Considerations

  • Data Integrity : Include open-ended questions in study protocols (e.g., "Describe any anomalies observed during HPLC runs") to detect methodological inconsistencies .
  • Ethical Reporting : Disclose all synthetic routes and analytical parameters in publications to avoid selective data bias .
  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries when citing impurity profiles or toxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.